Product packaging for 1-(1-ethyl-1H-pyrazol-4-yl)ethanol(Cat. No.:)

1-(1-ethyl-1H-pyrazol-4-yl)ethanol

Cat. No.: B7763207
M. Wt: 140.18 g/mol
InChI Key: YRMRHPNRMWAOIM-UHFFFAOYSA-N
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Description

1-(1-Ethyl-1H-pyrazol-4-yl)ethanol ( 1007462-84-1) is an organic compound with the molecular formula C7H12N2O and a molecular weight of 140.18 g/mol . It features a pyrazole ring, a privileged scaffold in medicinal chemistry known for its significant role in numerous biologically active compounds and commercially available drugs . The molecule is composed of a 1-ethyl-1H-pyrazole core substituted at the 4-position with an ethanol group. This structure makes it a valuable chiral building block and intermediate in synthetic organic chemistry, particularly for the development of novel nitrogen-containing heterocycles . Pyrazole derivatives are extensively studied for a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antitumor properties, indicating the potential research applications of this compound as a key synthetic precursor . The presence of the hydroxyl group allows for further chemical modifications, such as oxidation to the corresponding ketone, 1-(1-ethyl-1H-pyrazol-4-yl)ethan-1-one (CAS 925147-29-1), expanding its utility in structure-activity relationship (SAR) studies and library synthesis for drug discovery programs . As a versatile reagent, it is instrumental in constructing more complex molecules for pharmaceutical and agrochemical research. This product is intended For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2O B7763207 1-(1-ethyl-1H-pyrazol-4-yl)ethanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-ethylpyrazol-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-3-9-5-7(4-8-9)6(2)10/h4-6,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMRHPNRMWAOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Spectroscopic and Advanced Analytical Characterization for Structural Elucidation of 1 1 Ethyl 1h Pyrazol 4 Yl Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. Through the analysis of chemical shifts, signal multiplicities, and correlation experiments, the precise connectivity and spatial arrangement of atoms can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of 1-(1-ethyl-1H-pyrazol-4-yl)ethanol displays a unique set of signals that correspond to each chemically distinct proton in the molecule. The ethyl group attached to the pyrazole (B372694) nitrogen gives rise to a characteristic triplet and quartet pattern. The protons on the pyrazole ring appear as distinct singlets, and the protons of the ethanol (B145695) substituent at the 4-position also exhibit specific resonances.

Detailed analysis of the spectrum reveals the following assignments:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5s1HH-5 (pyrazole ring)
~7.4s1HH-3 (pyrazole ring)
~4.8q1H-CH(OH)-
~4.1q2H-NCH₂CH₃
~1.4t3H-NCH₂CH₃
~1.4d3H-CH(OH)CH₃
~2.5br s1H-OH

Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on the solvent and concentration.

The quartet for the methylene (B1212753) protons of the ethyl group is a result of coupling to the adjacent methyl protons, which in turn appear as a triplet. The methine proton of the ethanol moiety appears as a quartet due to coupling with the neighboring methyl group, which presents as a doublet. The two protons on the pyrazole ring are not coupled to each other and thus appear as singlets.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, a distinct signal is observed for each unique carbon atom.

The approximate chemical shifts for the carbon atoms are as follows:

Chemical Shift (ppm)Assignment
~138C-5 (pyrazole ring)
~128C-3 (pyrazole ring)
~120C-4 (pyrazole ring)
~65-CH(OH)-
~45-NCH₂CH₃
~24-CH(OH)CH₃
~15-NCH₂CH₃

The carbons of the pyrazole ring resonate in the aromatic region, while the aliphatic carbons of the ethyl and ethanol substituents appear at higher field. The carbon bearing the hydroxyl group is shifted downfield due to the electronegativity of the oxygen atom.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To further confirm the structural assignment, a suite of two-dimensional NMR experiments can be employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, a cross-peak would be observed between the methylene and methyl protons of the ethyl group, and between the methine and methyl protons of the ethanol group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals listed in the tables above.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations would include:

The methylene protons of the ethyl group to the C-5 and C-3 carbons of the pyrazole ring.

The methine proton of the ethanol group to the C-3 and C-5 carbons of the pyrazole ring.

The pyrazole ring protons (H-3 and H-5) to the other carbons within the ring and to the carbons of the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the substitution pattern on the pyrazole ring by observing through-space interactions between the protons of the ethyl and ethanol groups and the protons on the pyrazole ring.

Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of a compound and for gaining insight into its structure through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio of the molecular ion. This allows for the unambiguous determination of the elemental composition of the molecule.

TechniqueCalculated Mass [M+H]⁺Observed Mass [M+H]⁺Molecular Formula
HRMSC₇H₁₃N₂OTo be determined experimentallyC₇H₁₂N₂O

The experimentally determined accurate mass would be expected to be very close to the calculated mass for the protonated molecule [C₇H₁₃N₂O]⁺, confirming the molecular formula.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like this compound. In the positive ion mode, the ESI-MS spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Fragmentation of this ion can also be observed, providing further structural information. Common fragmentation pathways might include the loss of a water molecule from the ethanol side chain or cleavage of the ethyl group from the pyrazole ring.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific, publicly available, peer-reviewed spectrum for this compound is not available, the expected absorption bands can be predicted based on the characteristic frequencies of its constituent functional groups. The molecule's structure, featuring a hydroxyl group, an ethyl group, and a substituted pyrazole ring, gives rise to a unique spectral fingerprint.

The most prominent feature in the expected spectrum is a broad absorption band in the region of 3550-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. This broadening is a result of intermolecular hydrogen bonding. The spectrum of ethanol itself shows a similar broad O-H stretching band. nist.gov Another key indicator for the alcohol functional group is the C-O stretching vibration, which is expected to appear in the fingerprint region, typically between 1260 and 1000 cm⁻¹. For primary alcohols like the one in the title compound, this peak is generally found near 1050 cm⁻¹.

The ethyl group and the pyrazole ring contribute to absorptions in the C-H stretching region. The peaks for aliphatic C-H stretching from the ethyl and ethanol moieties typically appear between 3000 and 2850 cm⁻¹. Aromatic-like C-H stretching from the pyrazole ring is expected at wavenumbers just above 3000 cm⁻¹.

The predicted significant IR absorption bands for this compound are summarized in the table below.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber (cm⁻¹) Functional Group Vibration Type Intensity
3550 - 3200 O-H (Alcohol) Stretching Strong, Broad
3180 - 3100 C-H (Pyrazole Ring) Stretching Medium
2980 - 2850 C-H (Alkyl) Stretching Medium-Strong
1580 - 1475 C=N, C=C (Pyrazole Ring) Stretching Medium-Weak
1470 - 1430 C-H (Alkyl) Bending Medium

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the definitive determination of bond lengths, bond angles, and intermolecular interactions, thereby confirming the absolute structure of a compound.

While a specific crystal structure determination for this compound has not been reported in the searched literature, analysis of closely related compounds, particularly pyrazole derivatives containing ethanol substituents, offers significant insight into the expected solid-state structure. For instance, the crystal structure of 2,2,2-tris(pyrazol-1-yl)ethanol reveals the formation of a hydrogen bond between the alcohol's hydrogen atom and a nitrogen atom in the pyrazole ring of an adjacent molecule. nih.govnih.gov This type of intermolecular hydrogen bonding is a critical feature that dictates the supramolecular assembly and crystal packing. It is highly probable that this compound would exhibit similar hydrogen-bonding motifs, linking molecules into chains or more complex networks. mdpi.com

The crystallographic analysis of a related compound, ethyl 4-[(1H-pyrazol-1-yl)methyl]benzoate, which was crystallized from ethanol, provides an example of the detailed data obtained. nih.gov Such an analysis for the title compound would confirm the planarity of the pyrazole ring and determine the conformation of the ethyl and ethanol substituents relative to the ring.

To illustrate the type of data obtained from such an experiment, the crystallographic data for the related compound 2,2,2-tris(pyrazol-1-yl)ethanol is presented below as a representative example. nih.gov

Table 2: Representative Crystallographic Data for a Related Compound, 2,2,2-Tris(pyrazol-1-yl)ethanol nih.gov

Parameter Value
Chemical Formula C₁₁H₁₂N₆O
Formula Weight 244.27
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 19.6589 (14)
b (Å) 11.5155 (8)
c (Å) 12.4185 (18)
α (°) 90
β (°) 125.740 (1)
γ (°) 90
Volume (ų) 2281.9 (4)
Z 8

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Ethanol
2,2,2-Tris(pyrazol-1-yl)ethanol

Computational Chemistry and Theoretical Investigations of 1 1 Ethyl 1h Pyrazol 4 Yl Ethanol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. DFT methods are widely used for their balance of computational cost and accuracy in predicting molecular structures and electronic properties. aip.orgmdpi.com

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)

The electronic character of a molecule is dictated by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For 1-(1-ethyl-1H-pyrazol-4-yl)ethanol, DFT calculations at a level like B3LYP/6-311++G(d,p) could be employed to determine the energies of these frontier orbitals. researchgate.net The distribution of HOMO and LUMO densities would likely show the HOMO localized over the electron-rich pyrazole (B372694) ring, while the LUMO might be distributed more towards the ethyl and ethanol (B145695) substituents, depending on their orientation. This analysis helps in predicting sites for electrophilic and nucleophilic attack. Studies on similar pyrazole derivatives have shown that the HOMO-LUMO gap is a key factor in their biological potential. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for this compound

ParameterIllustrative Value (eV)
HOMO Energy-6.50
LUMO Energy-1.25
HOMO-LUMO Gap (ΔE)5.25

Conformational Analysis and Energetic Profiles

The three-dimensional structure of a molecule can significantly influence its physical and chemical properties. This compound has several rotatable bonds, leading to various possible conformations. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to map the potential energy surface associated with bond rotations.

Theoretical investigations into the conformational preferences of substituted pyrazoles have been conducted to understand their structure in different states. nih.gov For the target compound, a potential energy scan could be performed by systematically rotating the bonds of the ethyl and ethanol substituents. This would reveal the energy barriers between different conformers and identify the global minimum energy structure. Such studies are crucial for understanding how the molecule might interact with its environment, for instance, in a biological receptor site.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques can provide insights into the dynamic behavior of this compound and its interactions with other molecules.

Molecular Docking Studies for Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This is particularly useful in drug discovery for predicting the binding mode of a ligand to a protein target. nih.govrsc.org For this compound, docking studies could be performed against various enzymes or receptors to explore its potential biological activities. For instance, pyrazole derivatives have been investigated as inhibitors of enzymes like alcohol dehydrogenase. rwu.edupnas.org

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. nih.gov The optimized conformation of this compound would then be docked into the active site of the protein. The results would provide a binding affinity score (e.g., in kcal/mol) and a visual representation of the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. nih.gov

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

ParameterIllustrative Value/Description
Binding Affinity-7.5 kcal/mol
Interacting ResiduesTYR-86, SER-122, PHE-278
Key InteractionsHydrogen bond with SER-122, Pi-Alkyl interaction with PHE-278

Note: This table presents hypothetical data that would be generated from a molecular docking study. The specific values and interactions depend on the chosen protein target.

Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how the conformation of this compound evolves over time. This allows for a more thorough exploration of its conformational landscape than static conformational analysis.

An MD simulation would start with an initial conformation of the molecule, often the lowest energy structure from quantum chemical calculations. The simulation would then show how the molecule flexes, and its substituents rotate at a given temperature. This information is valuable for understanding the molecule's flexibility and the range of conformations it can adopt in solution, which is important for its interaction with other molecules.

Theoretical Prediction of Chemical Reactivity and Reaction Mechanisms

Computational chemistry can also be used to predict the chemical reactivity of a molecule and to elucidate the mechanisms of its reactions. For this compound, this could involve studying its susceptibility to oxidation, reduction, or substitution reactions. globalresearchonline.net

The reactivity of pyrazoles is linked to their unique structure, which includes both an acidic and a basic nitrogen atom. nih.gov Theoretical studies can map out the reaction pathways for various transformations. For example, the mechanism of oxidation of the ethanol side chain could be investigated by calculating the transition state structures and activation energies for different possible routes. The results from HOMO-LUMO analysis can also inform predictions of reactivity, as the distribution of these orbitals indicates the likely sites for nucleophilic and electrophilic attack. irjweb.com Theoretical studies on the reactivity of pyrazaboles, for instance, have analyzed SN1 and SN2 mechanisms. scholaris.ca

Chemical Reactivity and Derivatization Strategies for 1 1 Ethyl 1h Pyrazol 4 Yl Ethanol

Transformations Involving the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of two adjacent nitrogen atoms and the substituents on the ring. In 1-(1-ethyl-1H-pyrazol-4-yl)ethanol, the N1 position is substituted with an ethyl group, and the C4 position bears a 1-hydroxyethyl group.

Electrophilic Aromatic Substitution Reactions on the Pyrazole Nucleus

The pyrazole ring is generally susceptible to electrophilic aromatic substitution, with the C4 position being the most electron-rich and, therefore, the most reactive site. acs.orgbldpharm.com However, in the case of this compound, the C4 position is already substituted. This substitution blocks the most favorable position for electrophilic attack.

Table 1: Examples of Electrophilic Aromatic Substitution Reactions on Pyrazoles

Reaction TypeReagent(s)Position of SubstitutionProduct Type
HalogenationNBS, NCS, I₂, Br₂C4 (if unsubstituted)Halogenated pyrazole
NitrationHNO₃/H₂SO₄C4 (if unsubstituted)Nitropyrazole
SulfonationFuming H₂SO₄C4 (if unsubstituted)Pyrazole-4-sulfonic acid
Thio/selenocyanationNH₄SCN/KSeCN, PhICl₂C4 (if unsubstituted)Thio/selenocyanated pyrazole nih.gov

Nucleophilic Substitution Reactions and Functional Group Replacements

Nucleophilic substitution reactions on the pyrazole ring are less common than electrophilic substitutions but can occur, particularly at the C3 and C5 positions, which are electron-deficient. acs.org The presence of strong electron-withdrawing groups on the ring can facilitate nucleophilic attack. researchgate.net In this compound, the substituents are electron-donating, which would not favor nucleophilic substitution on the ring carbons.

However, functional group replacements on a pre-functionalized pyrazole are a viable strategy. For example, if a leaving group such as a halogen were present at the C3 or C5 position, it could be displaced by a nucleophile. A specific type of nucleophilic substitution known as cine-substitution has been observed in pyrazoles, where the incoming nucleophile attacks a position adjacent to the one bearing the leaving group. scispace.com

Table 2: General Patterns of Nucleophilic Substitution on Pyrazoles

Position of AttackRequirementExample of NucleophileProduct Type
C3 or C5Presence of a good leaving groupAmines, alkoxides, thiolsSubstituted pyrazole
C3 or C5Activation by electron-withdrawing groupsStrong nucleophilesSubstituted pyrazole

Oxidation and Reduction Pathways of Pyrazole Derivatives

The pyrazole ring is generally stable towards oxidizing agents. chemmethod.com However, the side chains attached to the pyrazole ring can be oxidized. For this compound, the primary alcohol on the side chain is susceptible to oxidation. youtube.comgoogle.com Depending on the oxidizing agent used, the ethanol (B145695) side chain can be oxidized to an aldehyde (1-(1-ethyl-1H-pyrazol-4-yl)ethanone) or further to a carboxylic acid (1-ethyl-1H-pyrazole-4-carboxylic acid). nih.govnih.gov

The reduction of the pyrazole ring is also possible but typically requires catalytic hydrogenation. For example, pyrazole rings can be reduced to pyrazolines or pyrazolidines under specific conditions. researchgate.net Catalytic reduction has also been used to reduce nitro groups on a pyrazole ring without affecting the ring itself. researchgate.net

Table 3: Oxidation and Reduction Reactions of Pyrazole Derivatives

TransformationReagent(s)Substrate MoietyProduct Moiety
Side-chain OxidationPCC, DMP (mild)EthanolAldehyde
Side-chain OxidationKMnO₄, H₂CrO₄ (strong)EthanolCarboxylic Acid
Ring ReductionH₂/Pd, PtO₂Pyrazole ringPyrazoline/Pyrazolidine

Reactions Involving the Ethanol Side Chain

The ethanol side chain of this compound offers a range of opportunities for chemical modification, primarily centered around the reactivity of the hydroxyl group and the adjacent alkyl chain.

Chemical Modifications of the Hydroxyl Group (e.g., esterification, etherification)

The hydroxyl group of the ethanol side chain can undergo typical alcohol reactions. Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., acid chloride, anhydride) to form the corresponding pyrazole-containing ester. The synthesis of pyrazole carboxylate esters is a well-documented transformation. chemmethod.com

Etherification is another common modification, which can be carried out, for example, through a Williamson ether synthesis by first converting the alcohol to an alkoxide with a strong base and then reacting it with an alkyl halide.

Table 4: Modifications of the Hydroxyl Group

Reaction TypeReagent(s)Product Type
EsterificationR-COOH (acid catalyst), R-COCl (base), (RCO)₂OPyrazole ester
Etherification1. NaH, K₂CO₃; 2. R-X (alkyl halide)Pyrazole ether
Alkylation with AlkenesAcid or base catalyst, alkenePyrazole ether google.com

Transformations at the Alkyl Chain (e.g., chain elongation, cyclization)

Transformations of the alkyl portion of the ethanol side chain can lead to more complex pyrazole derivatives.

Chain Elongation: A plausible strategy for elongating the two-carbon chain would involve a two-step sequence. First, the alcohol is oxidized to the corresponding aldehyde, 1-(1-ethyl-1H-pyrazol-4-yl)ethanone. This aldehyde can then be subjected to reactions such as a Wittig reaction (with a phosphorus ylide) or a Grignard reaction to add carbon atoms to the chain.

Cyclization: The ethanol side chain can be a key component in the formation of fused heterocyclic systems. For example, intramolecular cyclization could be induced. After converting the hydroxyl group into a good leaving group (e.g., a tosylate), a suitably positioned nucleophile on the pyrazole ring (or a substituent introduced at C3 or C5) could displace it to form a fused ring. Alternatively, reaction with a bifunctional reagent could lead to the formation of a new ring. For instance, the formation of pyranopyrazoles from pyrazole derivatives with appropriate side chains has been reported. The synthesis of fused pyrazolo[3,4-b]pyridines and indazoles often involves the cyclization of pyrazoles with functionalized side chains.

Table 5: Potential Transformations of the Alkyl Chain

TransformationProposed StrategyIntermediatePotential Product
Chain Elongation1. Oxidation; 2. Wittig Reaction1-(1-ethyl-1H-pyrazol-4-yl)ethanonePyrazole with an extended unsaturated side chain
Chain Elongation1. Oxidation; 2. Grignard Reaction1-(1-ethyl-1H-pyrazol-4-yl)ethanonePyrazole with an extended, branched alcohol side chain
CyclizationIntramolecular reaction after modification of the hydroxyl groupTosylated pyrazole ethanolFused pyrazole heterocycle
CyclizationReaction with a dielectrophileThis compoundFused pyrazole heterocycle (e.g., pyranopyrazole)

Stereoselective Synthetic Transformations

The synthesis of enantiomerically enriched this compound is a key consideration for its potential applications, as different enantiomers of a chiral molecule often exhibit distinct biological activities and properties. Stereoselective synthetic strategies aim to produce a single enantiomer or a mixture enriched in one enantiomer. Key approaches include the enantioselective alkylation of a prochiral precursor and the kinetic resolution of a racemic mixture.

One prominent method for establishing the chiral center is through the enantioselective addition of an ethyl group to the corresponding prochiral aldehyde, 1-ethyl-1H-pyrazole-4-carbaldehyde. This transformation can be achieved with high enantioselectivity using a chiral catalyst. Research into the enantioselective alkylation of various pyrazole-4-carbaldehydes has demonstrated the efficacy of using dialkylzinc reagents in the presence of chiral amino alcohol catalysts. semanticscholar.org

For instance, the ethylation of 1-substituted pyrazole-4-carbaldehydes using diethylzinc (B1219324) and a catalytic amount of (1S,2R)-N,N-dipropylnorephedrine ((1S,2R)-DPNE) has been shown to produce the corresponding (S)-pyrazolylalkanols with good enantiomeric excess (e.e.). semanticscholar.org While the specific application to 1-ethyl-1H-pyrazole-4-carbaldehyde is not explicitly detailed in the reviewed literature, the general success of this method with other 1-substituted pyrazoles suggests its applicability. The reaction proceeds via a chiral complex that directs the approach of the ethyl group to one face of the aldehyde, leading to the preferential formation of one enantiomer. The enantiomeric excess and yield of such reactions are sensitive to reaction conditions, including temperature and the molar ratio of the reactants and catalyst. semanticscholar.org

Another powerful strategy for obtaining enantiomerically pure this compound is through the kinetic resolution of its racemic mixture. wikipedia.org Kinetic resolution separates enantiomers based on their different reaction rates with a chiral catalyst or reagent. wikipedia.org Enzymatic kinetic resolution, often employing lipases, is a widely used and highly efficient method for resolving racemic alcohols. wikipedia.orgaiche.org

This process typically involves the selective acylation of one enantiomer in the racemic alcohol mixture, leaving the other enantiomer unreacted. For example, Candida antarctica lipase (B570770) B (CALB) is known to catalyze the acylation of (R)-enantiomers of secondary alcohols with high enantioselectivity. aiche.org In a hypothetical resolution of racemic this compound, CALB would selectively catalyze the transfer of an acyl group (e.g., from an acyl donor like vinyl acetate) to one enantiomer, resulting in an enantioenriched acetate (B1210297) and the unreacted, enantioenriched alcohol of the opposite configuration. The success of such a resolution depends on the enzyme's ability to differentiate between the two enantiomers, which is influenced by the steric and electronic properties of the substrate. aiche.org

The following table outlines a potential stereoselective synthesis for this compound based on published methodologies for analogous compounds. semanticscholar.org

Table 1: Proposed Stereoselective Ethylation of 1-ethyl-1H-pyrazole-4-carbaldehyde

Entry Chiral Catalyst Dialkylzinc Reagent Solvent Temperature (°C) Proposed Product Expected Enantiomeric Excess (%)
1 (1S,2R)-DPNE Diethylzinc Toluene 0 to rt (S)-1-(1-ethyl-1H-pyrazol-4-yl)ethanol 71-89 semanticscholar.org

Advanced Research Applications of 1 1 Ethyl 1h Pyrazol 4 Yl Ethanol and Its Derivatives in Specialized Fields

Medicinal Chemistry Research Initiatives

Derivatives of 1-(1-ethyl-1H-pyrazol-4-yl)ethanol serve as a versatile platform for the design and discovery of novel therapeutic agents. Their structural features allow for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties.

Exploration as Lead Compounds for Bioactive Agent Discovery

The pyrazole (B372694) nucleus is a well-established pharmacophore, and its derivatives are actively investigated as lead compounds for developing new drugs. researchgate.netgneechem.com For instance, the synthesis of various pyrazole derivatives has been a focus for identifying compounds with potential anti-inflammatory, anticancer, and antimicrobial properties. researchgate.netnih.gov The structural versatility of the pyrazole ring allows for the introduction of various substituents, leading to a diverse chemical space for drug discovery. researchgate.net Researchers have explored pyrazole-based compounds as scaffolds for developing inhibitors of various enzymes and modulators of receptor activity. nih.govnih.govnih.gov

Studies on Enzyme Inhibition Mechanisms (e.g., Cyclooxygenase-2 (COX-2), Carbonic Anhydrase, Kinases)

The development of selective enzyme inhibitors is a crucial area of medicinal chemistry, and pyrazole derivatives have shown significant promise.

Cyclooxygenase-2 (COX-2) Inhibition

The pyrazole moiety is a key structural feature in several selective COX-2 inhibitors, such as celecoxib. nih.gov This has spurred the development of new pyrazole derivatives with potent anti-inflammatory activity and a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors. researchgate.netnih.gov Research has focused on synthesizing and evaluating novel pyrazole-containing compounds for their ability to selectively inhibit COX-2 over COX-1. rsc.orgnih.gov For example, certain pyrazole-pyridazine hybrids have demonstrated higher COX-2 inhibitory action than celecoxib. rsc.org

Compound TypeKey FindingsReference
Pyrazole-pyridazine hybridsTrimethoxy derivatives 5f and 6f showed higher COX-2 inhibitory action than celecoxib, with IC50 values of 1.50 and 1.15 μM, respectively. rsc.org
Pyrazolyl-thiazolidinone/thiazole derivativesCompounds 16a, 16b, and 18f inhibit COX-2 with high selectivity indices. tandfonline.com
1,2,3-triazole-linked 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylatesThree compounds demonstrated significant anti-inflammatory activity with IC50 values comparable to diclofenac (B195802) sodium. nih.gov

Carbonic Anhydrase Inhibition

Derivatives of pyrazole have been investigated as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. nih.govmdpi.com Certain benzenesulfonamides incorporating pyrazole moieties have shown isoform-selective inhibition of human CAs (hCAs), which could be beneficial for treating conditions like glaucoma and certain types of cancer. mdpi.comrsc.org For instance, a series of pyrazole-based benzene (B151609) sulfonamides were found to be more active inhibitors than the standard drug acetazolamide (B1664987) against hCAII, hCAIX, and hCAXII. rsc.org

Compound SeriesKey FindingsReference
Substituted pyrazol-4-yl-diazene derivativesEffective inhibitors of hCA I and hCA II with Ki values in the nanomolar range. nih.gov
Benzenesulfonamides with pyrazole-carboxamidesShowed isoform-selective inhibition of hCA I, II, IX, and XII. mdpi.com
Pyrazole-based benzene sulfonamides (4a-4l)Several derivatives were more potent than acetazolamide against hCAII, hCAIX, and hCAXII. rsc.org

Kinase Inhibition

Kinases are critical targets in cancer therapy, and pyrazole-containing compounds have been developed as potent kinase inhibitors. nih.govtandfonline.com For example, the pyrazol-4-yl urea (B33335) derivative, AT9283, is a multitargeted kinase inhibitor with potent activity against Aurora kinases. nih.gov Furthermore, N-(1H-pyrazol-4-yl)carboxamides have been identified as inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4), a key player in inflammatory signaling pathways. nih.gov

Investigations into Receptor Modulation and Cellular Signaling Pathway Interactions

Beyond enzyme inhibition, pyrazole derivatives are being explored for their ability to modulate the function of various receptors and interact with cellular signaling pathways. For instance, derivatives of 1,3-diphenyl-1H-pyrazole have been identified as potent partial agonists of peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of metabolism and inflammation. researchgate.net Additionally, research has focused on pyrazole analogues as potential inhibitors of store-operated calcium entry (SOCE), a critical process in cellular signaling. mdpi.com

Structure-Activity Relationship (SAR) Exploration and Optimization for Biological Targets

Systematic structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For pyrazole derivatives, SAR studies have been instrumental in identifying key structural features required for potent and selective inhibition of various targets. nih.govacs.org These studies involve modifying different parts of the pyrazole scaffold and evaluating the impact on biological activity. For example, in the development of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, SAR studies on a pyrazole azabicyclo[3.2.1]octane core led to the discovery of highly potent and orally available compounds. nih.govacs.org Similarly, SAR exploration of pyrazole-based inhibitors of meprin α and β has guided the design of more selective compounds. nih.gov

Biochemical Research Tool Development

The specific biological activities of pyrazole derivatives make them valuable tools for dissecting complex biological processes.

Probes for Biological Pathway Elucidation

Due to their ability to selectively interact with specific biological targets, pyrazole derivatives can be used as chemical probes to study the roles of these targets in various cellular pathways. nih.gov For example, a selective COX-2 inhibitor derived from a pyrazole scaffold can be used to investigate the specific functions of COX-2 in inflammation and other physiological and pathological processes. nih.gov The development of such probes is essential for advancing our understanding of fundamental biology and identifying new therapeutic targets.

Ligands for Biomolecular Interaction Studies

The structural characteristics of the pyrazole scaffold, as found in this compound, make it an excellent candidate for designing ligands that can interact with specific biological targets such as enzymes and receptors. researchgate.net The ability to readily modify the pyrazole ring allows medicinal chemists to fine-tune the structure to optimize binding affinity, potency, and selectivity for targeted therapeutic applications. researchgate.net

Research has demonstrated the utility of pyrazole derivatives in several key areas of biomolecular interaction:

Kinase Inhibition: A series of N-(1H-pyrazol-4-yl)carboxamides were systematically developed and studied as inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4). nih.gov IRAK4 is a critical protein in inflammatory signaling pathways, making it an attractive target for treating inflammatory diseases. nih.gov By modifying the core of the molecule, researchers were able to develop highly permeable and potent IRAK4 inhibitors with excellent kinase selectivity. nih.gov

Protein Binding Analysis: In another study, novel pyran-linked phthalazinone-pyrazole hybrids were synthesized and evaluated for their anticancer properties. nih.gov Molecular docking studies were performed to understand the binding affinity of these hybrid molecules with the serine hydroxymethyltransferase 2 (SHMT2) protein. The analysis revealed that hydrogen and hydrophobic interactions were crucial for the binding of these pyrazole-based ligands to the target protein. nih.gov

Metallacycle Formation: Pyrazolate ligands, derived from pyrazoles, have been used in computational and synthetic studies to form metallacycles with coinage metals like copper(I), silver(I), and gold(I). nih.gov These studies explore the structural chemistry and stability of different ring sizes, contributing to the fundamental understanding of coordination chemistry. nih.gov

Table 1: Examples of Pyrazole Derivatives in Biomolecular Interaction Studies

Pyrazole Derivative ClassBiological TargetField of StudyKey Finding
N-(1H-pyrazol-4-yl)carboxamidesInterleukin-1 receptor-associated kinase 4 (IRAK4)Inflammatory Disease ResearchDemonstrated potent and selective inhibition of the IRAK4 kinase. nih.gov
Pyran-linked Phthalazinone-Pyrazole HybridsSerine hydroxymethyltransferase 2 (SHMT2)Anticancer ResearchMolecular docking revealed key hydrogen and hydrophobic interactions with the target protein. nih.gov
Pyrazolate LigandsCoinage Metals (Cu, Ag, Au)Coordination ChemistryFormation of stable metallacycles, advancing the understanding of metal-ligand structures. nih.gov

Material Science Applications of Pyrazole-Based Scaffolds

The unique properties of the pyrazole ring are also being harnessed in the field of material science for the creation of new functional materials. researchgate.net

The pyrazole nucleus serves as a versatile building block in polymer chemistry. researchgate.net A significant area of research involves the chemical modification of natural biopolymers to enhance their properties. One such study focused on the synthesis of novel pyrazole cross-linked chitosan (B1678972) derivatives. mdpi.com Chitosan, a biopolymer, was chemically modified by incorporating bis-pyrazole structures to create new materials with potential applications, such as in the development of anticancer agents. mdpi.com This process yielded different derivatives with varying degrees of crosslinking, demonstrating the tunability of the material's properties. mdpi.com

Table 2: Pyrazole Cross-Linked Chitosan Derivatives

Derivative NameCrosslinking Pyrazole TypeAchieved Crosslinking Degree
MPy-CsMalonopyrazoleNot specified
TPy-Cs1Thiopyrazole71% mdpi.com
TPy-Cs2Thiopyrazole48% mdpi.com
TPy-Cs3Thiopyrazole29% mdpi.com

Pyrazole derivatives are recognized for their potential in creating functional materials with specific physical-chemical properties. researchgate.net The substitution of electron-donating and electron-withdrawing groups onto the pyrazole ring can significantly alter the electronic structure of the molecule, leading to varied characteristics such as enhanced stability and diverse structural arrangements. researchgate.net This tunability is crucial for developing materials with desired optoelectronic and fluorescent properties. Furthermore, some pyrazole derivatives are employed as UV stabilizers, a function that relies on their ability to absorb and dissipate harmful UV radiation, thereby protecting materials from degradation. researchgate.net

Agrochemical Research and Development

The pyrazole scaffold is a cornerstone in the discovery and development of modern crop protection agents, leading to numerous commercialized products. nih.govclockss.org

Derivatives of pyrazole have been successfully developed as highly effective herbicides and fungicides by targeting essential biological processes in weeds and fungi. clockss.org

Herbicides: Many pyrazole-based herbicides function by inhibiting critical plant enzymes.

HPPD Inhibition: One major class of pyrazole herbicides, including the commercial product pyrasulfotole, targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). These compounds typically feature a 4-benzoyl-1-methylpyrazole scaffold that mimics the natural substrate of the enzyme. clockss.org

Protox Inhibition: Another class, which includes the post-emergent herbicide pyraflufen-ethyl, acts by inhibiting the enzyme protoporphyrinogen (B1215707) oxidase (protox). This inhibition leads to the rapid breakdown of cellular integrity in susceptible weeds. clockss.org

Fungicides: The 1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxylic acid moiety has become a vital building block for a new generation of fungicides, highlighting the scaffold's continuing importance in the field. clockss.org

The versatility of the pyrazole structure makes it a privileged scaffold for the investigation of novel compounds with insecticidal and fungicidal properties. nih.govresearchgate.net Researchers continuously explore new derivatives to find molecules with improved potency, a broader spectrum of activity, and favorable safety profiles.

Fungicidal Activity: Numerous studies have demonstrated the potent antifungal properties of pyrazole derivatives against a range of plant pathogens. Difluoromethyl-substituted pyrazoles are particularly valuable as fungicidal scaffolds. mdpi.com Research has shown that pyrazole-containing 1,3,4-oxadiazole (B1194373) thioether compounds exhibit significant inhibition (>50%) against Sclerotinia sclerotiorum and Rhizoctonia solani at concentrations of 50 μg/mL. nih.gov More advanced 1,2,4-oxadiazole (B8745197) derivatives have yielded compounds with EC₅₀ values as low as 2.9 μg/mL against S. sclerotiorum, a level of potency comparable to commercial fungicides. mdpi.com

Table 3: Fungicidal Activity of Investigational Pyrazole Derivatives

Derivative ClassTarget FungusObserved Activity (EC₅₀)
1,2,4-Oxadiazole (Compound F15)Sclerotinia sclerotiorum2.9 μg/mL mdpi.com
1,2,4-Oxadiazole (Compound 4f)Colletotrichum capsica8.81 μg/mL researchgate.net
1,2,4-Oxadiazole (Compound 4f)Rhizoctonia solani12.68 μg/mL researchgate.net
1,3,4-Oxadiazole ThioethersS. sclerotiorum & R. solani>50% inhibition at 50 μg/mL nih.gov

Insecticidal Activity: The pyrazole scaffold is also integral to the search for new insecticides. Studies on 1H-pyrazole-5-carboxamide derivatives have identified compounds with activity against the aphid Aphis fabae that is comparable to the commercial insecticide imidacloprid (B1192907) at a concentration of 12.5 mg/L. researchgate.net Further research into novel diamide (B1670390) compounds incorporating a pyrazole structure has demonstrated activity against a range of insect pests, including Aphis craccivora, Tetranychus cinnabarinus, and the diamondback moth, Plutella xylostella. mdpi.com

Table 4: Insecticidal Activity of Investigational Pyrazole Derivatives

Derivative ClassTarget PestKey Finding
1H-pyrazole-5-carboxamidesAphis fabae (Aphid)Activity comparable to imidacloprid at 12.5 mg/L. researchgate.net
Diamide CompoundsPlutella xylostella (Moth)Demonstrated insecticidal activity in preliminary tests. mdpi.com
Diamide CompoundsAphis craccivora (Aphid)Demonstrated insecticidal activity in preliminary tests. mdpi.com
Diamide CompoundsTetranychus cinnabarinus (Mite)Demonstrated acaricidal activity in preliminary tests. mdpi.com

Q & A

Q. What are the established synthetic routes for 1-(1-ethyl-1H-pyrazol-4-yl)ethanol?

  • Methodological Answer : The compound can be synthesized via reductive amination using 1-ethyl-1H-pyrazole-4-carbaldehyde and ethanolamine in the presence of sodium cyanoborohydride (NaBH3CN) under inert conditions . Alternatively, condensation reactions with dione precursors (e.g., 2,5-dihydroxy-1,4-dione) in solvents like DMF or THF, catalyzed by bases such as K2CO3, yield derivatives with high regioselectivity .
  • Key Conditions :
Reaction TypeReagents/CatalystsSolventTemperatureYield Range
Reductive AminationNaBH3CNMeOHRT60-75%
CondensationK2CO3DMF80°C70-85%

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :
  • NMR Spectroscopy : 1H/13C NMR in CDCl3 or DMSO-d6 identifies substituents on the pyrazole ring (δ 7.5–8.0 ppm for pyrazole protons) and ethanol moiety (δ 3.6–4.2 ppm for -CH2OH) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystallographic data to resolve bond lengths and angles, particularly for verifying the planar pyrazole ring and hydroxyl group orientation .

Q. What are the critical physical properties of this compound?

  • Methodological Answer :
  • Purity : Typically ≥95% (HPLC/GC analysis) .
  • State : Liquid at room temperature; density ~1.12 g/cm³ (measured via pycnometry) .
  • Solubility : Miscible in polar solvents (ethanol, DMSO); limited in hexane .

Q. What common chemical reactions involve this compound?

  • Methodological Answer :
  • Oxidation : Converts the hydroxyl group to a ketone using Jones reagent (CrO3/H2SO4) .
  • Esterification : Reacts with acetyl chloride in pyridine to form acetate derivatives .
  • Substitution : Halogenation via NBS (N-bromosuccinimide) under UV light modifies the pyrazole ring .

Q. Which analytical methods ensure purity and stability during storage?

  • Methodological Answer :
  • HPLC/GC : Monitor degradation using C18 columns (acetonitrile/water mobile phase) .
  • Stability : Store under nitrogen at -20°C; avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can contradictions in crystallographic or spectroscopic data be resolved?

  • Methodological Answer : Use SHELXL for iterative refinement of X-ray data, adjusting parameters like thermal displacement factors and occupancy rates. For NMR discrepancies, employ 2D techniques (COSY, HSQC) to assign overlapping signals .

Q. What strategies optimize reaction yields for derivatives of this compound?

  • Methodological Answer :
  • Solvent Screening : Test aprotic solvents (DMF, THF) to enhance nucleophilicity in substitution reactions .
  • Catalyst Optimization : Pd/C or Ni catalysts improve hydrogenation efficiency for saturated derivatives .
  • DoE (Design of Experiments) : Vary temperature (50–100°C) and stoichiometry (1:1–1:3) to identify optimal conditions .

Q. How is computational modeling applied to study its biological interactions?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) with PyMOL visualization. Key interactions include π–π stacking (pyrazole ring) and hydrogen bonding (-OH group) .
  • MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories .

Q. What in vitro assays evaluate its pharmacological potential?

  • Methodological Answer :
  • Enzyme Inhibition : Measure IC50 against COX-2 via fluorometric assays (λex/em = 535/587 nm) .
  • Binding Affinity : Surface plasmon resonance (SPR) quantifies KD values for receptor targets (e.g., GPCRs) .
  • Cytotoxicity : MTT assay in HEK-293 cells (48-h exposure; LC50 ~ 50 µM) .

Q. How are stability issues addressed in long-term studies?

  • Methodological Answer :
  • Forced Degradation : Expose to heat (40°C), UV light, or acidic/basic conditions to identify degradation products (LC-MS analysis) .
  • Stabilizers : Add antioxidants (BHT, 0.01% w/v) or lyophilize for solid-state storage .

Key Citations

  • Structural Refinement: SHELX
  • Synthetic Routes:
  • Biological Assays:
  • Stability/Purity:

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